molecular formula C18H24NO5P B14644746 Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate CAS No. 56622-89-0

Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate

Cat. No.: B14644746
CAS No.: 56622-89-0
M. Wt: 365.4 g/mol
InChI Key: VENWRUSWYNJKEL-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate: is an organophosphorus compound that has garnered attention in various fields of research due to its unique chemical structure and properties This compound is characterized by the presence of two 4-methylphenyl groups and two hydroxyethyl groups attached to a phosphoramidate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate typically involves the reaction of 4-methylphenyl derivatives with phosphoramidate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl chloride with N,N-bis(2-hydroxyethyl)phosphoramidate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of phosphoramidate-based ligands and catalysts .

Biology: The compound has shown potential in biological research as a probe for studying enzyme mechanisms and interactions. It can be used to investigate the activity of phosphatases and other enzymes that interact with phosphorus-containing substrates .

Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutic agents .

Industry: The compound finds applications in the industrial sector as an additive in lubricants and flame retardants. Its ability to form stable complexes with metals makes it useful in the formulation of metalworking fluids and other industrial products .

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl groups facilitate binding to active sites of enzymes, while the phosphoramidate core can undergo phosphorylation reactions. This interaction can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

  • Bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]phosphoramidate
  • Bis(4-methylphenyl) (2,6-dimethylphenyl)phosphoramidate
  • N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Comparison: Compared to similar compounds, Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate is unique due to its specific combination of 4-methylphenyl and hydroxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, the presence of hydroxyethyl groups enhances its solubility in polar solvents, while the 4-methylphenyl groups contribute to its stability and reactivity .

Properties

CAS No.

56622-89-0

Molecular Formula

C18H24NO5P

Molecular Weight

365.4 g/mol

IUPAC Name

2-[bis(4-methylphenoxy)phosphoryl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C18H24NO5P/c1-15-3-7-17(8-4-15)23-25(22,19(11-13-20)12-14-21)24-18-9-5-16(2)6-10-18/h3-10,20-21H,11-14H2,1-2H3

InChI Key

VENWRUSWYNJKEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(N(CCO)CCO)OC2=CC=C(C=C2)C

Origin of Product

United States

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